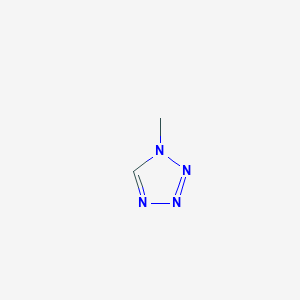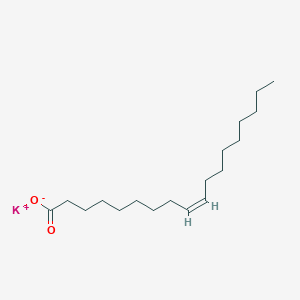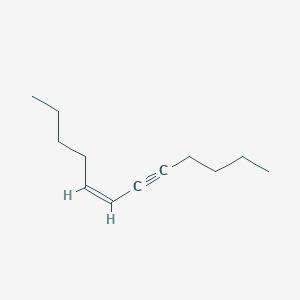
(Z)-dodec-5-en-7-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-dodec-5-en-7-yne is a chemical compound that belongs to the alkyne family. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (Z)-dodec-5-en-7-yne is not yet fully understood. However, studies have shown that this compound can interact with various cellular signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-dodec-5-en-7-yne can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (Z)-dodec-5-en-7-yne in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, making it readily available for research purposes. However, one of the limitations of using (Z)-dodec-5-en-7-yne in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of (Z)-dodec-5-en-7-yne. One of the significant directions is the development of new methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of (Z)-dodec-5-en-7-yne and its potential applications in various fields, including material science and medicine. Finally, studies are needed to determine the safety and toxicity of this compound, which could impact its use in future research and applications.
Conclusion:
In conclusion, (Z)-dodec-5-en-7-yne is a chemical compound with unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Z)-dodec-5-en-7-yne have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of (Z)-dodec-5-en-7-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the Pauson-Khand reaction. Among these methods, the Sonogashira coupling reaction is the most commonly used method for the synthesis of (Z)-dodec-5-en-7-yne. This method involves the reaction between 1-bromo-5-dodecene and trimethylsilylacetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(Z)-dodec-5-en-7-yne has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of material science. (Z)-dodec-5-en-7-yne has been used to synthesize various polymers, including polyacetylene, which has excellent electrical conductivity and mechanical properties.
Another potential application of (Z)-dodec-5-en-7-yne is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
16336-83-7 |
|---|---|
Nombre del producto |
(Z)-dodec-5-en-7-yne |
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(Z)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9- |
Clave InChI |
RAWCIZOYSXHPJN-LUAWRHEFSA-N |
SMILES isomérico |
CCCC/C=C\C#CCCCC |
SMILES |
CCCCC=CC#CCCCC |
SMILES canónico |
CCCCC=CC#CCCCC |
Sinónimos |
(Z)-5-Dodecen-7-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




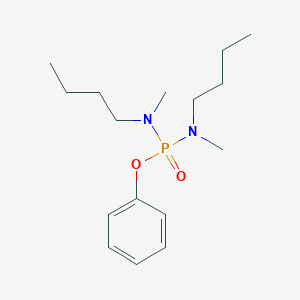
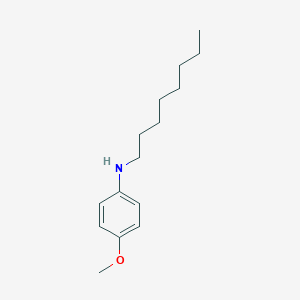
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
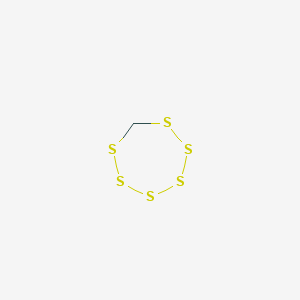

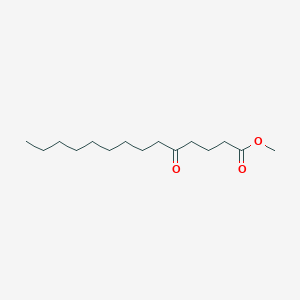

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
